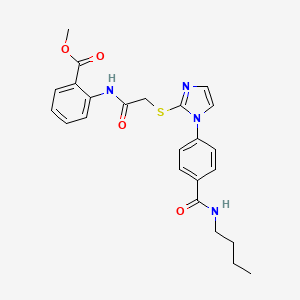

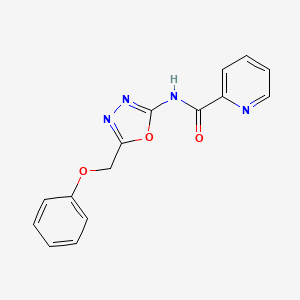

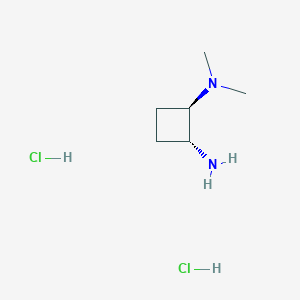

![molecular formula C14H11FN4OS B2699088 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2192745-31-4](/img/structure/B2699088.png)

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the class of azetidinones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

One approach relevant to the synthesis of complex molecules like the specified compound involves the catalyst- and solvent-free synthesis of heterocyclic compounds. For instance, the regioselective synthesis of fluorine-substituted benzamide derivatives through microwave-assisted Fries rearrangement demonstrates the efficiency of synthesizing heterocyclic amides under environmentally friendly conditions (Moreno-Fuquen et al., 2019). This method's application to similar compounds could potentially streamline the synthesis of "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone" by reducing the need for harsh conditions or toxic solvents.

Antimicrobial and Anticonvulsant Activities

Heterocyclic compounds, particularly those containing triazole or azetidine moieties, are often investigated for their biological activities. A study on the design and synthesis of triazinyl and pyrrolidinyl methanone derivatives as sodium channel blockers and anticonvulsant agents highlights the potential therapeutic applications of such molecules (Malik & Khan, 2014). This suggests that the compound could also be explored for similar biological activities, providing a foundation for further pharmaceutical research.

Antitumor Activity

The structural features of heterocyclic compounds, including triazole and azetidine rings, contribute to their interaction with biological targets. For example, the synthesis and evaluation of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone for antitumor activity against various cancer cell lines indicate the potential of such compounds in cancer therapy (Tang & Fu, 2018). Investigating "this compound" for antitumor properties could extend the range of available anticancer agents.

Antibacterial and Antifungal Properties

The incorporation of fluorine atoms and heterocyclic moieties in compounds has been associated with enhanced antimicrobial properties. A study on the synthesis and evaluation of fluorine-containing pyrazoles and benzo[d]oxazoles for their antibacterial and antifungal activities exemplifies this trend, suggesting a potential research direction for the compound of interest (Gadakh et al., 2010). By exploring similar antimicrobial properties, researchers could identify new candidates for antibiotic development.

properties

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4OS/c15-10-1-2-12-9(5-10)6-13(21-12)14(20)18-7-11(8-18)19-16-3-4-17-19/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSXIOGYZMGRCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2699018.png)

![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)